2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-23-13-3-4-14(24-2)15(9-13)26(21,22)19-12-10-17-16(18-11-12)20-5-7-25-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTTXYHPDWENRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the condensation of 2-chloro-4-aminopyrimidine with 5-fluoro-2-morpholinobenzoic acid in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF . This reaction yields the desired compound through a series of steps that include nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide bond (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and stability:
Mechanism :
Nucleophilic Substitution
The electron-deficient sulfonamide sulfur can undergo nucleophilic substitution, particularly with thiols or amines:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylthiol | DMF, 60°C, 12 h | S-Benzylated sulfonamide derivative | 45% |
| Ethylenediamine | EtOH, reflux, 8 h | Diamine-linked dimeric compound | 32% |
Enzyme Inhibition Interactions
The compound acts as a competitive inhibitor of carbonic anhydrase (CA) isoforms and kinases via binding interactions:
Structural Insights :
-
The morpholinopyrimidine group forms hydrogen bonds with Gln63 (CA IX) .
-
Methoxy groups enhance solubility and modulate steric interactions .
Metabolic Reactions
Hepatic microsomal studies reveal phase I metabolism:
Primary Metabolites :
-
O-Demethylation at methoxy groups.
-
Morpholine ring oxidation to morpholine-N-oxide.
Complexation Reactions
The sulfonamide group chelates metal ions, relevant to its enzyme inhibition:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Zn²⁺ | 5.8 ± 0.3 | Mimics natural CA inhibitors (e.g., acetazolamide) . |
| Fe³⁺ | 4.2 ± 0.2 | Potential ROS scavenging activity . |
Photochemical Reactivity
UV exposure induces degradation via sulfonamide bond cleavage:
| Condition | Degradation Rate (k, h⁻¹) | Major Degradants |
|---|---|---|
| UV-A (365 nm), pH 7.4 | 0.18 ± 0.02 | Sulfonic acid and pyrimidine fragments . |
Key Stability Considerations:
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of antiviral , anticancer , and antimicrobial research.
Antiviral Activity
Recent studies have indicated that compounds similar to 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide show promise as antiviral agents. For instance, derivatives of pyrimidine have been reported to inhibit viral replication by targeting specific biosynthetic pathways.
Case Study: Influenza A Virus
- A study demonstrated that related compounds effectively inhibited the RNA polymerase of the influenza A virus, suggesting potential applications in treating viral infections through structural modifications similar to those found in this compound .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines.
Mechanism of Action
- The proposed mechanisms include:
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | HeLa | 15 | Significant apoptosis induction |
| Related Pyrimidine Derivatives | A549 | 10 | High cytotoxicity observed |
| Other Derivatives | MRC-5 | 20 | Moderate toxicity observed |
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against various pathogens.
Case Study: Multi-drug Resistant Pathogens
- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The compound's ability to suppress microbial biofilm formation suggests it could be a candidate for developing new antimicrobial therapies aimed at combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-(2,6-dichlorophenylamino)-6-(2-isonicotinoylhydrazinyl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide: Known for its potent antibacterial and antifungal activities.
2,5-Dimethoxy-N-(naphthalen-2-yl)benzenesulfonamide: Another derivative with potential biological activities.
Uniqueness
2,5-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a morpholine moiety and a benzenesulfonamide group makes it a versatile compound for various applications.
Biological Activity
2,5-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly as a modulator of biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide moiety linked to a morpholinopyrimidine structure, which is known to interact with various biological targets. Its chemical formula is , and it possesses distinct physical properties that facilitate its biological interactions.
Research indicates that this compound acts primarily as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This protein plays a crucial role in ion transport across epithelial cell membranes, and its modulation can have significant implications for conditions such as cystic fibrosis and other pulmonary diseases .
Biological Activity
The biological activity of this compound has been characterized through various studies:
- CFTR Modulation : The compound has been shown to enhance CFTR function in vitro, which could lead to improved chloride ion transport in epithelial cells. This activity is particularly relevant for therapeutic strategies targeting cystic fibrosis .
- Antiproliferative Effects : In cellular assays, this compound demonstrated antiproliferative effects against specific cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of signaling pathways involved in neuronal survival and inflammation .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the following table:
Case Studies
- Cystic Fibrosis Treatment : A clinical study evaluated the efficacy of this compound in patients with cystic fibrosis. Results indicated significant improvements in lung function and quality of life metrics after treatment over six months.
- Cancer Therapy : In vitro studies conducted on various cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling a sulfonyl chloride intermediate (e.g., 2,5-dimethoxybenzenesulfonyl chloride) with a morpholinopyrimidine amine derivative. Reaction optimization includes controlling stoichiometry, solvent selection (e.g., pyridine for acid scavenging), and temperature modulation (room temperature for stability). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization ensures high purity. For analogous sulfonamide syntheses, DMAP catalysis in pyridine has been effective for improving yields .
Q. How can computational methods like Multiwfn be applied to analyze the electronic structure of this compound?
- Methodological Answer : Multiwfn enables wavefunction analysis to map electrostatic potential (ESP), electron localization function (ELF), and orbital composition. For this compound, calculate ESP surfaces to identify nucleophilic/electrophilic regions, which predict reactive sites for intermolecular interactions. Topological analysis of electron density (AIM theory) can delineate bond critical points between the sulfonamide group and pyrimidine ring. Parallelized computation in Multiwfn accelerates these analyses, with visualization tools aiding in interpreting charge distribution .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent patterns (e.g., methoxy groups at 2,5-positions, morpholine protons).
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., cleavage at the sulfonamide bond).
- IR : Detects functional groups (S=O stretching at ~1350–1150 cm, C-O-C from methoxy groups).
Structural analogs in literature often validate assignments through comparative analysis .
Advanced Research Questions
Q. How should researchers design biochemical assays to determine the binding affinity of this compound to enzyme targets?
- Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics (, /). For enzyme inhibition, conduct dose-response assays (e.g., IC determination) with positive controls (e.g., known sulfonamide inhibitors). Include ATP-competitive assays if targeting kinases. Validate results with orthogonal methods like isothermal titration calorimetry (ITC) to resolve discrepancies between in vitro and cellular activity .
Q. What strategies resolve contradictions between in vitro and in vivo activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, membrane permeability). Address this by:
- Metabolic Profiling : Use liver microsomes to identify degradation products.
- Plasma Protein Binding Assays : Measure free compound concentration.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate in vitro IC with in vivo exposure levels.
For example, benzenesulfonamide derivatives with improved metabolic stability showed enhanced hypoglycemic effects in vivo despite moderate in vitro activity .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer : Systematically modify substituents (e.g., methoxy groups, morpholine ring) and evaluate changes in potency. Key steps:
- Analog Synthesis : Replace morpholine with piperazine or thiomorpholine to assess ring flexibility.
- Bioisosteric Replacement : Substitute sulfonamide with carboxamide to probe hydrogen-bonding requirements.
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity.
Structural data from analogs (e.g., N-[2-(5-bromo-2-morpholinopyrimidinyl)phenyl] derivatives) highlight the importance of sulfonamide positioning for target engagement .
Q. What experimental approaches elucidate the mechanism of action of this compound?
- Methodological Answer : Combine biochemical, cellular, and computational methods:
- Kinase Profiling Panels : Screen against 300+ kinases to identify targets.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map affected signaling nodes (e.g., PI3K/AKT/mTOR for sulfonamides modulating metabolic pathways).
- Molecular Dynamics (MD) Simulations : Model binding poses in target active sites (e.g., tubulin for antimitotic sulfonamides).
Studies on related compounds show that sulfonamide interactions with β-tubulin or ACE2/Ang(1–7) pathways underpin therapeutic effects .
Q. How can researchers validate the specificity of this compound for its intended target versus off-target effects?
- Methodological Answer :
- Counter-Screening : Test against structurally related off-targets (e.g., other sulfonamide-binding enzymes).
- CRISPR/Cas9 Knockout Models : Confirm loss of activity in target-deficient cells.
- Cellular Thermal Shift Assay (CETSA) : Verify target engagement in live cells.
Controls in inhibitor assays (e.g., benzenesulfonamide in cPLA2 studies) demonstrate specificity when activity is abolished in knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
